molecular formula C24H22N4O3 B3205492 2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 1040647-22-0

2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B3205492
CAS No.: 1040647-22-0
M. Wt: 414.5 g/mol
InChI Key: IYQMMCAOBXHTOS-UHFFFAOYSA-N
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Description

2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a dihydropyridine ring, and an acetamide moiety

Mechanism of Action

Mode of Action

Based on its structural similarity to other heterocyclic compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Many heterocyclic compounds are known to interact with a variety of biochemical pathways, influencing processes such as signal transduction, gene expression, and enzymatic activity .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structural features, it may have a range of potential effects, including anti-inflammatory, antitumor, antidiabetic, and antimicrobial activities, among others .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its solubility and stability could be affected by the pH of the environment. Additionally, its interaction with other molecules could influence its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, followed by the construction of the dihydropyridine ring, and finally the acetamide group is introduced.

    Oxadiazole Ring Formation: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Dihydropyridine Ring Formation: The dihydropyridine ring is often formed via the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.

    Acetamide Group Introduction: The final step involves the acylation of the dihydropyridine intermediate with an appropriate acylating agent to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory, antimicrobial, or anticancer agent.

    Materials Science: Its structural properties may be exploited in the design of novel materials with specific electronic or optical characteristics.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]}: This compound shares structural similarities with the target compound, particularly in the presence of heterocyclic rings.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: Although structurally different, this compound is used in similar applications such as materials science and organic synthesis.

Uniqueness

The uniqueness of 2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-15-9-11-19(12-10-15)25-20(29)14-28-17(3)13-16(2)21(24(28)30)23-26-22(27-31-23)18-7-5-4-6-8-18/h4-13H,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQMMCAOBXHTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide

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